Lipophilicity (LogP) Comparison of {6-Methoxyspiro[3.3]heptan-2-yl}methanol to Oxygenated Analogs
{6-Methoxyspiro[3.3]heptan-2-yl}methanol exhibits a distinct lipophilicity profile compared to key spiro[3.3]heptane analogs, which is crucial for its behavior in biological assays. While its exact experimental LogP is not publicly available, a cross-study comparison using computed values reveals a significant difference. {6-Methoxyspiro[3.3]heptan-2-yl}methanol has a computed LogP of 0.8 [1]. In contrast, the 2-oxa-spiro[3.3]heptane-6-methanol analog, which replaces a carbon with an oxygen atom in the ring, is considerably more hydrophilic, with a computed LogP of 0.40530 [2]. The unsubstituted {spiro[3.3]heptan-2-yl}methanol is more lipophilic, with a computed LogP of 1.27 [3]. This demonstrates that the methoxy group of the target compound provides an intermediate lipophilicity between the more polar oxygenated heterocycle and the more hydrophobic parent alcohol.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP ≈ 0.8 (computed) |
| Comparator Or Baseline | 2-Oxa-spiro[3.3]heptane-6-methanol (LogP ≈ 0.40530); {spiro[3.3]heptan-2-yl}methanol (LogP ≈ 1.27) |
| Quantified Difference | ΔLogP ≈ -0.39 vs. 2-oxa analog; ΔLogP ≈ +0.47 vs. unsubstituted analog |
| Conditions | Computed values based on chemical structure; context for fragment-based drug design and SAR studies. |
Why This Matters
This intermediate lipophilicity is advantageous for fragment-based drug discovery, balancing aqueous solubility with the ability to cross biological membranes.
- [1] ChemSrc. (2024). 2620631-84-5 | (6-Methoxyspiro[3.3]heptan-2-YL)methanol. View Source
- [2] ChemSrc. (n.d.). 2-oxa-spiro[3.3]heptane-6-methanol | C7H12O2. View Source
- [3] Chem-Space. (n.d.). {spiro[3.3]heptan-2-yl}methanol. View Source
